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2-(Benzylamino)propanenitrile
Overview
Description
2-(Benzylamino)propanenitrile: is an organic compound with the molecular formula C10H12N2. It is a nitrile derivative that features a benzylamino group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzylamine and Acrylonitrile: One common method for synthesizing 2-(Benzylamino)propanenitrile involves the reaction of benzylamine with acrylonitrile. This reaction typically occurs under basic conditions, often using a catalyst such as sodium hydroxide or potassium carbonate.
From Benzyl Chloride and Propanenitrile: Another method involves the reaction of benzyl chloride with propanenitrile in the presence of a base like sodium amide. This method requires careful control of reaction conditions to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-(Benzylamino)propanenitrile can undergo reduction reactions to form primary amines. For example, reduction with lithium aluminum hydride (LiAlH4) converts the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, typically affecting the benzyl group.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Sodium amide (NaNH2), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzyl alcohols or benzaldehydes.
Scientific Research Applications
Chemistry: 2-(Benzylamino)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles. It serves as a model substrate for investigating nitrilase enzymes.
Medicine: While specific medical applications are less common, derivatives of this compound may have potential as pharmaceutical intermediates or active compounds in drug development.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)propanenitrile depends on the specific reaction or application. In reduction reactions, the nitrile group is reduced to an amine via nucleophilic attack by hydride ions. In substitution reactions, the benzylamino group can be displaced by other nucleophiles through an S_N2 mechanism.
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the nitrile group.
Propanenitrile: Similar structure but lacks the benzylamino group.
Benzyl Cyanide: Contains a benzyl group and a nitrile group but differs in the position of the nitrile group.
Uniqueness: 2-(Benzylamino)propanenitrile is unique due to the presence of both a benzylamino group and a nitrile group in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
2-(Benzylamino)propanenitrile (CAS No. 3534-94-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of various catalytic amines and aziridinium salts, which are valuable in organic synthesis. Recent studies have highlighted its antimicrobial properties and its role in synthesizing complex nitrogen-containing molecules.
Chemical Structure and Properties
The chemical structure of this compound includes a benzyl group attached to an amino group, with a nitrile functional group (). This configuration enables it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The presence of both the amine and nitrile groups contributes to its ability to inhibit microbial growth. A study noted that some derivatives of this compound demonstrated significant antimicrobial effects, suggesting potential applications in developing new antibiotics.
Synthesis of Bioactive Compounds
This compound is often used as a precursor for synthesizing bioactive compounds, including chiral amines and functionalized aziridines. These derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited over 70% inhibition at concentrations as low as 50 µg/mL.
- Synthesis of Aziridinium Salts : The compound has been successfully utilized in cyclization reactions to form aziridinium salts, which are crucial intermediates in the synthesis of complex pharmaceuticals.
- Zinc-Mediated Reactions : In a multicomponent synthesis involving zinc, derivatives of this compound yielded higher product yields compared to traditional methods, indicating its potential utility in efficient synthetic pathways .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-(benzylamino)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKPBJUVZCBSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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